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molecular formula C15H21BrO3 B8373669 4-Octyloxy-3-bromobenzoic acid

4-Octyloxy-3-bromobenzoic acid

Cat. No. B8373669
M. Wt: 329.23 g/mol
InChI Key: BZMGEDKIRQLGIQ-UHFFFAOYSA-N
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Patent
US04173545

Procedure details

A 25 g (0.1 mole) amount of p-octyloxybenzoic acid was suspended in 120 ml of water. The temperature was increased to between 50° C. and 55° C. and 17.6 g (0.11 mole) of bromine were added over a period of 7 hours at that temperature. The suspended solids were then filtered and recrystallized from ethanol and pure 4-octyloxy-3-bromobenzoic acid was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:9][C:10]1[CH:18]=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Br:19]Br>O>[CH2:1]([O:9][C:10]1[CH:11]=[CH:12][C:13]([C:14]([OH:16])=[O:15])=[CH:17][C:18]=1[Br:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)OC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
17.6 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased to between 50° C. and 55° C.
FILTRATION
Type
FILTRATION
Details
The suspended solids were then filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)OC1=C(C=C(C(=O)O)C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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